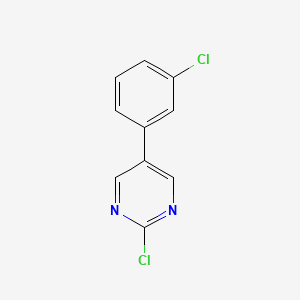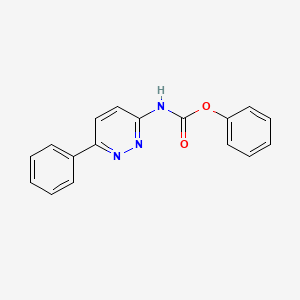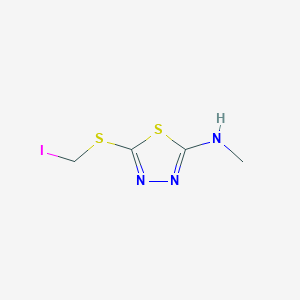
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur, nitrogen, and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of N-methyl-1,3,4-thiadiazol-2-amine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Aplicaciones Científicas De Investigación
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes involving sulfur and nitrogen atoms.
Mecanismo De Acción
The mechanism of action of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress, apoptosis, and cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(chloromethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 5-(bromomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 5-(methylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a radiolabeling agent for imaging studies.
Propiedades
Fórmula molecular |
C4H6IN3S2 |
|---|---|
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H6IN3S2/c1-6-3-7-8-4(10-3)9-2-5/h2H2,1H3,(H,6,7) |
Clave InChI |
XIAKICHQSJOHRT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(S1)SCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
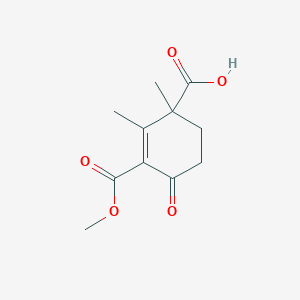
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)

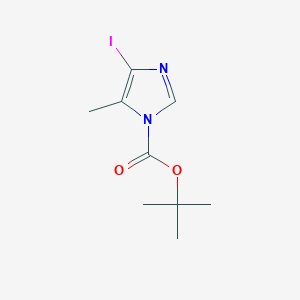
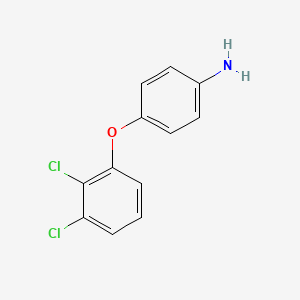
![(6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one](/img/structure/B13875573.png)
